![molecular formula C21H28O4 B593732 11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid CAS No. 104874-50-2](/img/structure/B593732.png)
11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid
Overview
Description
11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid, often referred to as 11-nor-9-carboxy-THC or THC-11-oic acid, is the main secondary metabolite of tetrahydrocannabinol (THC) which is formed in the body after cannabis is consumed . The major psychoactive cannabinoid is delta-9-tetrahydrocannabinol (THC). The major metabolite of THC, 11-nor-delta 9-carboxy-tetrahydrocannabionol (THC-COOH), is excreted in the urine primarily as a glucuronide conjugate and is commonly analyzed in biological specimens for detecting marijuana usage .
Molecular Structure Analysis
The molecular structure of 11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid is characterized by its chemical formula C21H28O4 . More detailed structural information such as 3D models or SMILES notation may be found in dedicated chemical databases or scientific literature .Chemical Reactions Analysis
The major chemical reaction involving 11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid in the body is its formation from the active metabolite 11-hydroxy-THC (11-OH-THC) by liver enzymes. It is then metabolized further by conjugation with glucuronide, forming a water-soluble congener which can be more easily excreted by the body .Scientific Research Applications
Detection and Quantitation in Urine
A method for the detection and quantitation of this metabolite in urine using capillary gas chromatography and electron impact mass fragmentography has been described. This process involves hydrolysis, isolation, and derivatization of the metabolite, followed by separation and detection through gas chromatography and mass spectrometry (Paul et al., 1987).
Use in Thin-Layer Chromatography
Conditions for using thin-layer chromatography as an identification method for this metabolite in urine have been studied, offering a potential alternative to more complex methods (Nováková, 1997).
Confirmation in Urine as a Derivative
Another procedure for the detection and quantitation of this metabolite in urine involves its conversion to a t-butyldimethylsilyl derivative, followed by analysis using gas chromatography/mass spectrometry (Clouette et al., 1993).
Gas Chromatographic-Mass Spectrometric Methods
Review of gas chromatographic-mass spectrometric methods for detecting this metabolite in blood and urine, highlighting the importance of analytical methodology and derivatization techniques (Bronner & Xu, 1992).
Determination in Meconium
A robust analytical procedure for the screening and confirmation of this metabolite in meconium, emphasizing the challenges posed by the high concentration of lipids and the low concentration of the drug present in such specimens (Moore et al., 1996).
Role in Cannabinoid Calibration
Study on the adsorption losses of this metabolite from urine-based cannabinoid calibrators during routine use, highlighting the challenges in handling and suggesting techniques to minimize adsorption losses (Blanc et al., 1993).
Analysis in Biological Samples
Description of a gas chromatography tandem mass spectrometry method for analyzing this metabolite in biological samples, emphasizing its utility for confirmatory analysis in drug testing (Chiarotti & Costamagna, 2000).
Quantitative Measurement in Physiological Specimens
A capillary column gas chromatography negative ion chemical ionization mass spectrometry method for measuring delta 9-tetrahydrocannabinol and its metabolites, including 11-nor-delta 9-tetrahydrocannabinol-9-carboxylic acid, in physiological specimens (Foltz et al., 1983).
properties
IUPAC Name |
(6aS,10aS)-1-hydroxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O4/c1-4-5-6-7-13-10-17(22)19-15-12-14(20(23)24)8-9-16(15)21(2,3)25-18(19)11-13/h10-12,15-16,22H,4-9H2,1-3H3,(H,23,24)/t15-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVRGSHRZRJTLZ-HOTGVXAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=CC(=C2[C@H]3C=C(CC[C@@H]3C(OC2=C1)(C)C)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660713 | |
Record name | (±)-11-nor-9-carboxy-delta9-THC | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90660713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid | |
CAS RN |
114028-39-6 | |
Record name | (±)-11-nor-9-carboxy-delta9-THC | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90660713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.